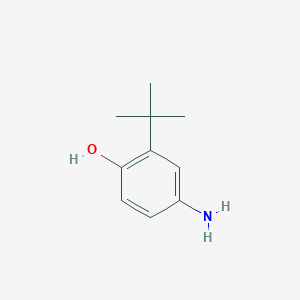

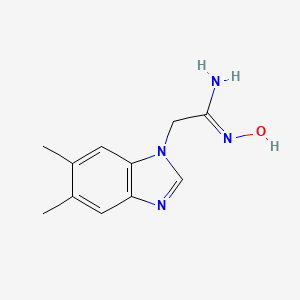

![molecular formula C16H25BrN2 B2762385 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane CAS No. 1490931-75-3](/img/structure/B2762385.png)

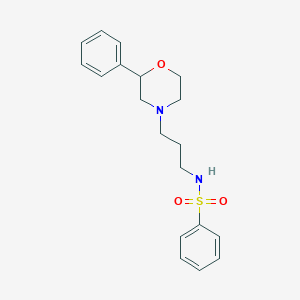

1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane” is a chemical compound with the CAS number 1490931-75-3 . It has a molecular weight of 325.29 and a molecular formula of C16H25BrN2 .

Molecular Structure Analysis

The molecular structure of “1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane” consists of 16 carbon atoms, 25 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .

Physical And Chemical Properties Analysis

The boiling point and storage conditions of “1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane” are not specified .

Scientific Research Applications

Diazepane Chemistry and Modifications

Chemical Modifications and Reactivity : The study on diazepines, specifically the bromination reactions of 2,3-dihydro-1H-1,4-diazepines, indicates that bromination typically occurs at the 6-position. Such modifications underline the chemical flexibility and reactivity of diazepane derivatives, providing a foundation for further synthetic applications, including pharmaceuticals and materials science. The study also discusses the reactivity of these compounds with different nucleophiles, showcasing their potential in diverse chemical syntheses (Gorringe et al., 1969).

Catalytic Applications and Material Science

Catalysis and Polymerization : Diazepane derivatives have been investigated for their role in catalysis, such as in olefin epoxidation reactions. The study on manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, explores their effectiveness in epoxidation reactions. This highlights the potential of diazepane-based compounds in catalysis, offering insights into their utility in industrial chemistry (Sankaralingam & Palaniandavar, 2014).

Synthetic Utility and Methodology Development

Synthetic Approaches : The synthetic versatility of diazepane derivatives is further exemplified by studies focused on their synthesis. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate showcases the methodologies developed for producing key intermediates of therapeutic agents, indicating the relevance of diazepane derivatives in pharmaceutical synthesis (Gomi et al., 2012).

Pharmaceutical and Biological Research

Biological Activity and Drug Development : The research into 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety underlines the exploration of diazepane derivatives in drug development. These compounds have been synthesized and evaluated for their antimicrobial, antifungal, and anthelmintic activities, demonstrating the potential of diazepane derivatives in contributing to new therapeutic agents (Saingar et al., 2011).

properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrN2/c1-13(2)10-16-12-19(9-3-8-18-16)11-14-4-6-15(17)7-5-14/h4-7,13,16,18H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBBFYJPKMHRGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCCN1)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

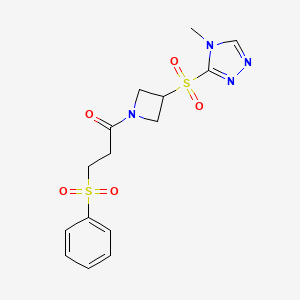

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2762309.png)

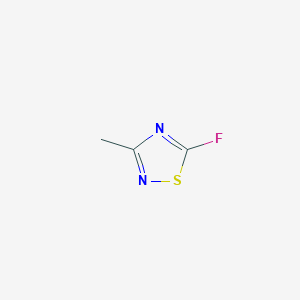

![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone](/img/structure/B2762310.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2762311.png)

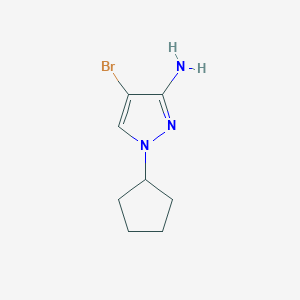

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2762325.png)